molecular formula C18H20FNO4S2 B7834261 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834261
M. Wt: 397.5 g/mol
InChI Key: TWQFXQHZXVSUFI-ROUUACIJSA-N
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Description

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique stereochemistry and functional groups This compound features a tetrahydrothiophene ring, a fluorophenyl sulfonyl group, and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Methylbenzylamine Moiety: This step often involves nucleophilic substitution reactions where the amine group reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or the aromatic ring, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, desulfonylated products.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It may be used in the development of probes for studying biological processes at the molecular level.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-methylbenzyl)amine
  • {(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-methylbenzyl)amine

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the fluorophenyl sulfonyl group can significantly alter the compound’s reactivity, stability, and biological activity compared to its chloro or bromo analogs.
  • Stereochemistry : The specific (3S,4R) configuration may confer unique properties in terms of binding affinity and selectivity in biological systems.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c1-13-4-2-3-5-14(13)10-20-17-11-25(21,22)12-18(17)26(23,24)16-8-6-15(19)7-9-16/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFXQHZXVSUFI-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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